Lantadene D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132194-33-3 |
|---|---|
Molecular Formula |
C34H52O5 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylpropanoyloxy)-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O5/c1-20(2)27(36)39-26-19-29(3,4)18-22-21-10-11-24-31(7)14-13-25(35)30(5,6)23(31)12-15-33(24,9)32(21,8)16-17-34(22,26)28(37)38/h10,20,22-24,26H,11-19H2,1-9H3,(H,37,38)/t22-,23-,24+,26+,31-,32+,33+,34-/m0/s1 |
InChI Key |
JJOWBVSGDGLUKQ-SBFMVFAKSA-N |
SMILES |
CC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |
Canonical SMILES |
CC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |
Origin of Product |
United States |
Occurrence and Structural Elucidation in Academic Research
Natural Occurrence and Botanical Origins of Lantadene (B1181434) D
Lantadene D is a constituent of the plant species Lantana camara, a noxious weed known for its toxicity to livestock. wikipedia.orgmdpi.com
This compound has been isolated from the leaves of Lantana camara, particularly the taxon Lantana camara var. aculeata. nih.govresearchgate.netnih.govresearchgate.net Research has identified several chemotypes of L. camara, which differ in their content of various lantadenes. nih.gov For instance, one study noted that the yellow-red flower variety of L. camara var. aculeata contains Lantadene A, B, and C as major constituents, with only small quantities of this compound. nih.gov The isolation process from the plant material typically involves extraction from dried and powdered leaves. nih.govnih.gov Common methods for obtaining lantadenes include a series of alcohol extractions, batch extraction, column chromatography, and fractional crystallization. wikipedia.orgnih.govchemijournal.com
This compound, along with other related triterpenoids, is primarily found in the leaves of the Lantana camara plant. wikipedia.orgnih.govnih.gov The concentration of these compounds has been shown to vary with the maturity of the leaves. Quantitative analysis using High-Performance Liquid Chromatography (HPLC) has revealed that the content of this compound is significantly lower in young leaves compared to mature leaves. nih.govresearchgate.net In one study on Lantana camara var. aculeata, the concentration of this compound was found to be 49.7 mg/100 g of dry weight in young leaves, which increased to 177.4 mg/100 g in mature leaves. nih.govresearchgate.net
Table 1: this compound Content in Lantana camara var. aculeata Leaves
| Leaf Age | This compound Content (mg/100g dry wt.) |
|---|---|
| Young | 49.7 ± 5.3 |
| Mature | 177.4 ± 19.0 |
Data sourced from Sharma et al. (2000). nih.govresearchgate.net
Advanced Structural Characterization of this compound
The chemical architecture of this compound has been elucidated through various analytical techniques, placing it within a specific class of complex organic molecules.
This compound is classified as a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series. researchgate.netchemijournal.comnih.gov Triterpenoids are a large and diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). nih.gov The fundamental structure of oleanane-type triterpenoids consists of five fused carbon rings. sinica.edu.tw The general structure of lantadenes features a trans fusion between the A/B and B/C rings, and a cis fusion between the D/E rings. researchgate.netumn.edu
The family of lantadenes includes several closely related analogues, primarily Lantadene A, B, and C, which differ from this compound in the structure of the ester group side chain. wikipedia.org Lantadene A and B are the most abundant triterpenoids found in Lantana camara leaves. wikipedia.org Lantadenes B and D are structurally related, differing in the arrangement of methyl substituents in the side chain. wikipedia.org Similarly, Lantadenes A and C share the same carbon backbone, with the distinction being the presence of a double bond in the side chain of Lantadene A. wikipedia.org
Table 2: Comparison of Major Lantadenes
| Compound | Key Structural Feature Difference | Relative Abundance |
|---|---|---|
| Lantadene A | Ester side chain with a double bond. | Major wikipedia.orgnih.gov |
| Lantadene B | Different arrangement of methyl groups in the side chain compared to A. | Major wikipedia.orgnih.gov |
| Lantadene C | Structurally similar to Lantadene A but with a single bond in the side chain. researchgate.net | Minor to Major wikipedia.orgnih.govnih.gov |
| This compound | Structurally related to Lantadene B with a different methyl group arrangement in the side chain. wikipedia.org | Minor nih.govnih.gov |
Methodological Approaches for Structural Analysis and Confirmation
A combination of chromatographic and spectroscopic techniques is employed to isolate, purify, and confirm the structure of this compound.
The initial extraction from plant material is often followed by purification steps using column chromatography with silica (B1680970) gel. nih.govchemijournal.com Elution with solvent systems of increasing polarity, such as chloroform (B151607) and chloroform-methanol mixtures, helps to separate the different lantadenes. chemijournal.com The purity of the isolated fractions is monitored using Thin Layer Chromatography (TLC). nih.govchemijournal.com
High-Performance Liquid Chromatography (HPLC) is a key analytical method for the quantification and separation of individual lantadenes, including this compound, from plant extracts. nih.govresearchgate.net Reversed-phase HPLC is commonly used for this purpose. nih.gov
The definitive structural elucidation of this compound and its relatives relies on advanced spectroscopic methods. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for determining the molecular weight and detailed structural features of these complex molecules. nih.govresearchgate.net The chemical structure of Lantadene A, a closely related compound, has been confirmed as 22β-angeloyloxy-3-oxoolean-12-en-28-oic acid through spectroscopic analysis. chemijournal.com
Spectroscopic Techniques in Structural Elucidation (e.g., UV/VIS, IR, HPTLC, HPLC, MS)
The structural elucidation and quantification of this compound rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide critical information regarding the compound's functional groups, molecular weight, and purity, and allow for its separation from a complex mixture of related triterpenoids found in Lantana camara.
Ultraviolet/Visible (UV/VIS) Spectroscopy: The electronic transition spectra of this compound have been investigated using Time-Dependent Density Functional Theory (TDDFT). worldscientific.com This computational approach calculates the UV-Vis spectrum, providing insights into the electronic transitions within the molecule. worldscientific.com
Infrared (IR) Spectroscopy: While detailed experimental IR data for this compound is not extensively published, computational vibrational analysis using the B3LYP/6-311G(d,p) method has been performed. worldscientific.com This analysis calculates the fundamental vibrational frequencies and their intensities, which correspond to the stretching and bending of specific bonds within the molecule, aiding in its structural confirmation. worldscientific.comderpharmachemica.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a crucial technique for the separation and identification of lantadenes. A solvent system comprising hexane, methanol, and ethyl acetate (B1210297) (in a ratio of 85:10:5) has been identified as particularly effective for the clear separation of this compound from other related compounds like Lantadene A, B, C, and their reduced forms on silica gel G plates. miami.edu Detection of the separated spots can be achieved using various spray reagents, including Liebermann-Burchard reagent, vanillin-sulphuric acid, and primulin. miami.edu
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the concentration of this compound in plant extracts. nih.gov Studies on Lantana camara var. aculeata have used HPLC to determine the levels of this compound in leaf samples. Research has shown a significant difference in concentration between young and mature leaves, with mature leaves containing a higher amount of the compound. nih.govresearchgate.net For instance, one study reported 49.7 ± 5.3 mg of this compound per 100g of dry weight in young leaves, which increased to 177.4 ± 19.0 mg per 100g in mature leaves. nih.gov
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural confirmation of this compound. Through tandem mass spectrometry, the exact mass of the parent molecule and its characteristic fragmentation pattern can be determined. For this compound (molecular formula C₃₄H₅₂O₅), analysis in positive ionization mode has identified a precursor ion and several fragment ions, which are essential for its unambiguous identification in complex plant extracts.
Table 1: Spectroscopic and Chromatographic Data for this compound
| Technique | Parameter | Observed Value/Method | Source(s) |
| HPLC | Quantification in L. camara | 177.4 ± 19.0 mg/100g (mature leaves) | nih.gov |
| HPTLC | Solvent System | Hexane-Methanol-Ethyl Acetate (85:10:5) | miami.edu |
| MS/MS | Molecular Formula | C₃₄H₅₂O₅ | |
| Precursor Ion (m/z) | 541.2581 | ||
| Fragment Ions (m/z) | 511.6045, 425.2182, 357.3688, etc. | ||
| UV/Vis | Analysis Method | Calculated via TDDFT | worldscientific.com |
| IR | Analysis Method | Vibrational frequencies calculated via DFT | worldscientific.com |
Computational Chemistry for Electronic and Molecular Interactions (e.g., DFT, QTAIM Analysis, HOMO-LUMO Orbital Studies, Molecular Electrostatic Potential Surfaces, Natural Bonding Orbital Theory)
Computational chemistry provides profound insights into the structural, electronic, and reactive properties of this compound at the molecular level. These theoretical studies complement experimental findings and help to explain the molecule's behavior and potential interactions.
Density Functional Theory (DFT): DFT calculations are fundamental to modern computational studies of complex molecules like this compound. The B3LYP functional with a 6-311G(d,p) basis set has been used to perform geometry optimization, determining the most stable three-dimensional structure of the molecule. worldscientific.com For this compound, these calculations have established its ground state optimized energy as -1703.5311 atomic units (a.u.) and confirmed the cis-fusion of its R4/R5 rings. worldscientific.com DFT is also the foundation for calculating other properties, including vibrational frequencies and electronic characteristics. scielo.org.mx
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is employed to investigate non-bonding interactions within the this compound structure. worldscientific.com This method identifies bond critical points (BCPs) and analyzes the electron density (ρ) at these points to characterize the nature and strength of interactions. nih.govresearchgate.net For this compound, QTAIM analysis has identified several intramolecular interactions, such as H71–O4 and H53–H73. The calculated topological parameters, including a charge density (ρBCP) between 0.0044 and -0.0190 a.u., indicate that these are weak interactions, characteristic of hydrogen bonds and van der Waals forces. worldscientific.com The strongest of these interactions was found to be H53–H73, with an interaction energy of 2.698 kcal/mol. worldscientific.com
HOMO-LUMO Orbital Studies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and stability. scielo.org.mx The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, has been calculated for this compound. worldscientific.com Visualizing the surfaces of these orbitals helps to identify the regions of the molecule that are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions. worldscientific.comscielo.org.mx
Molecular Electrostatic Potential (MESP) Surfaces: MESP surfaces are generated to visualize the charge distribution across a molecule and predict its reactive sites for electrophilic and nucleophilic attack. scielo.org.mxresearchgate.net For this compound, MESP surfaces have been computed to explain its reactive nature, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. worldscientific.com
Natural Bonding Orbital (NBO) Theory: NBO analysis is utilized to understand electron delocalization and charge transfer interactions within the molecule. worldscientific.com It examines the transitions of electrons from donor (filled) orbitals to acceptor (unfilled) orbitals. This theory is particularly useful for describing both bonding and non-bonding interactions in detail, providing a deeper understanding of the electronic stabilization within the this compound structure. worldscientific.com
Table 2: Computational Chemistry Findings for this compound
| Method | Finding/Parameter | Value/Description | Source(s) |
| DFT | Optimized Ground State Energy | -1703.5311 a.u. (at B3LYP/6-311G(d,p)) | worldscientific.com |
| QTAIM | Charge Density (ρBCP) Range | 0.0044 to -0.0190 a.u. | worldscientific.com |
| Strongest Interaction | H53–H73 (2.698 kcal/mol) | worldscientific.com | |
| Nature of Interactions | Hydrogen bonding, van der Waals | worldscientific.com | |
| HOMO-LUMO | Analysis | Energy gap and orbital surfaces computed to explain chemical reactivity. | worldscientific.comscielo.org.mx |
| MESP | Analysis | Surfaces computed to explain the reactive nature of the molecule. | worldscientific.comscielo.org.mx |
| NBO | Analysis | Used to calculate electron transitions and describe bonding/non-bonding interactions. | worldscientific.com |
Biosynthesis and Metabolic Pathways of Lantadene D
General Principles of Pentacyclic Triterpenoid (B12794562) Biosynthesis in Plants
The journey to synthesizing pentacyclic triterpenoids like Lantadene (B1181434) D begins with the isoprenoid pathway, a fundamental metabolic route in plants responsible for producing a variety of essential compounds. rsc.org This pathway generates the C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govyoutube.com
These C5 units are sequentially condensed to form the C30 precursor, squalene (B77637). nih.gov A critical step in the biosynthesis of pentacyclic triterpenoids is the epoxidation of squalene to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. nih.govresearchgate.net This epoxide is the pivotal substrate for the next class of enzymes that drive the cyclization process.
The cyclization of 2,3-oxidosqualene is a remarkable and complex enzymatic reaction catalyzed by oxidosqualene cyclases (OSCs). nih.govwikipedia.org This step represents the first major point of diversification in the triterpenoid biosynthetic pathway. frontiersin.org The OSC enzyme folds the linear 2,3-oxidosqualene substrate into a specific conformation, initiating a cascade of carbocation-mediated cyclizations and rearrangements to produce a variety of polycyclic triterpene skeletons. wikipedia.orgnih.gov In the case of pentacyclic triterpenoids, the initial cyclization typically leads to the formation of a dammarenyl carbocation intermediate. nih.gov Subsequent rearrangements of this intermediate give rise to the characteristic five-ring structures of the lupane, oleanane (B1240867), or ursane (B1242777) series. researchgate.net
Following the formation of the basic pentacyclic scaffold, a series of decorative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs). rsc.orgfrontiersin.org These enzymes are responsible for the vast structural diversity observed among pentacyclic triterpenoids by introducing various functional groups such as hydroxyls, carboxyls, and sugar moieties onto the triterpene backbone. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org
Proposed Enzymatic Mechanisms in Lantadene D Formation (e.g., Oxidosqualene Cyclases, Oxidases)
While the specific enzymes responsible for this compound biosynthesis have not been definitively identified, a proposed pathway can be inferred from the general principles of pentacyclic triterpenoid formation and the structure of this compound itself.
Oxidosqualene Cyclases (OSCs): The biosynthesis of the pentacyclic core of this compound is initiated by an oxidosqualene cyclase. wikipedia.org It is hypothesized that a specific OSC in Lantana camara catalyzes the cyclization of 2,3-oxidosqualene to form a β-amyrin or a similar oleanane-type scaffold. nih.govplos.org This is based on the oleanane backbone characteristic of many lantadenes.
Oxidases (Cytochrome P450 Monooxygenases): Following the formation of the initial pentacyclic skeleton, a series of oxidative reactions are necessary to produce the final structure of this compound. These reactions are likely catalyzed by a suite of cytochrome P450 monooxygenases (CYP450s). nih.govbiorxiv.org These enzymes are known to perform highly specific hydroxylations, oxidations, and other modifications on complex triterpenoid substrates. frontiersin.orgbeilstein-journals.org For this compound, specific CYP450s would be required to introduce the ketone group and the hydroxyl group at specific positions on the oleanane framework. The formation of the carboxylic acid moiety at C-28 is also a common modification in triterpenoid biosynthesis, often catalyzed by CYP450s. nih.gov
The final step in the formation of this compound involves the esterification of the hydroxyl group at C-22 with a specific angelic acid derivative. This reaction is likely catalyzed by an acyltransferase, an enzyme class responsible for transferring acyl groups to acceptor molecules.
The proposed enzymatic steps are summarized in the table below:
| Proposed Enzymatic Step | Enzyme Class | Substrate | Product |
| Cyclization of 2,3-oxidosqualene | Oxidosqualene Cyclase (OSC) | 2,3-Oxidosqualene | Oleanane-type scaffold (e.g., β-amyrin) |
| Multi-step oxidation of the scaffold | Cytochrome P450 Monooxygenases (CYP450s) | Oleanane-type scaffold | Oxidized oleanane intermediate |
| Esterification at C-22 | Acyltransferase | Oxidized oleanane intermediate and an angelic acid derivative | This compound |
Research Gaps in the Complete Biosynthetic Pathway Elucidation of Lantadenes
Despite the general understanding of pentacyclic triterpenoid biosynthesis, significant research gaps remain in the complete elucidation of the biosynthetic pathway for lantadenes, including this compound. wikipedia.org
One of the primary challenges is the identification and characterization of the specific genes and enzymes involved in the biosynthesis of lantadenes in Lantana camara. While genome and transcriptome sequencing have advanced the discovery of biosynthetic pathways in other plants, such comprehensive studies are lacking for Lantana camara. nih.gov
Specifically, the following key questions remain unanswered:
Precise Oxidosqualene Cyclase: The specific OSC responsible for producing the oleanane scaffold of lantadenes has not been isolated and functionally characterized.
Suite of Cytochrome P450s: The exact number and identity of the CYP450s that catalyze the series of oxidative modifications to the oleanane backbone are unknown. The specific order of these oxidative steps is also yet to be determined.
Acyltransferase Identification: The acyltransferase responsible for the esterification step, which attaches the characteristic side chain to the triterpenoid core, has not been identified.
Regulatory Mechanisms: The regulatory networks that control the expression of the biosynthetic genes for lantadenes, including transcription factors and the influence of environmental cues, are not understood.
The elucidation of the complete biosynthetic pathway would not only provide fundamental insights into the metabolic capabilities of Lantana camara but could also open avenues for the biotechnological production of specific lantadenes for further research and potential applications.
Synthesis and Derivatization Strategies for Lantadene D and Its Analogues
Semi-Synthetic Preparation of Lantadene (B1181434) D from Precursors
While total synthesis of complex natural products like Lantadene D is a formidable challenge, semi-synthetic routes starting from readily available precursors offer a more practical approach. The proposed semi-synthesis of this compound initiates from 22-beta-hydroxyoleanonic acid, a related triterpenoid (B12794562) also found in Lantana camara. This precursor shares the core pentacyclic structure of this compound, making it an ideal starting material.
The key transformation in the semi-synthesis of this compound from 22-beta-hydroxyoleanonic acid involves the esterification of the hydroxyl group at the C-22 position. This reaction introduces the characteristic side chain of this compound. The general approach would involve the activation of the corresponding carboxylic acid (isobutyric acid for this compound) to an acid chloride or anhydride, followed by its reaction with 22-beta-hydroxyoleanonic acid in the presence of a suitable base or coupling agent.
Although detailed experimental protocols specifically for the semi-synthesis of this compound are not extensively documented in publicly available literature, the synthesis of other lantadene analogues from 22β-hydroxy-3-oxo-olean-12-en-28-oic acid has been reported, suggesting the feasibility of this strategy. nih.gov
Table 1: Key Reagents in the Proposed Semi-Synthesis of this compound
| Reagent/Compound | Role |
| 22-beta-hydroxyoleanonic acid | Precursor |
| Isobutyryl chloride | Acylating agent |
| Pyridine | Base catalyst |
| Dichloromethane | Solvent |
The purification of the final product would typically be achieved through chromatographic techniques such as column chromatography to isolate this compound from any unreacted starting materials and by-products.
Chemical Derivatization Methodologies for Lantadene Analogues
The structural modification of lantadene analogues is a key strategy to enhance their biological activity, improve their pharmacokinetic properties, and explore structure-activity relationships (SAR). While specific derivatization of this compound is not widely reported, the methodologies applied to other lantadenes, particularly at conserved positions, provide a roadmap for potential modifications of this compound.
The pentacyclic core of lantadenes offers several reactive sites for chemical modification. Research on Lantadene A has demonstrated the feasibility of derivatization at various positions, which can be extrapolated to this compound due to their shared oleanane (B1240867) scaffold. nih.gov
C-3 Position: The ketone at the C-3 position is a common target for modification. Reduction of the ketone to a hydroxyl group can introduce a new site for esterification or etherification, potentially altering the compound's polarity and biological interactions.
C-17 Position: The carboxylic acid at the C-17 position is readily converted to esters or amides. These modifications can influence the molecule's solubility and ability to cross cell membranes.
C-22 Position: The ester linkage at the C-22 position is a defining feature of lantadenes. Hydrolysis of this ester to the corresponding alcohol (22-beta-hydroxyoleanonic acid) provides a handle for introducing a wide variety of new ester groups, thereby creating a library of novel analogues.
C-2 Position: Introduction of functional groups at the C-2 position of the A-ring has been explored in other pentacyclic triterpenoids and represents a potential avenue for modifying the biological activity of this compound.
Table 2: Examples of Derivatization Reactions on Lantadene Analogues
| Position | Reaction Type | Reagents | Potential Outcome |
| C-3 | Reduction | NaBH₄ | Introduction of a hydroxyl group |
| C-17 | Esterification | R-OH, DCC, DMAP | Formation of an ester |
| C-22 | Hydrolysis | KOH, MeOH | Formation of 22-β-hydroxy derivative |
| C-22 | Esterification | R-COOH, DCC, DMAP | Introduction of a new side chain |
The development of prodrugs is a well-established strategy to overcome challenges such as poor solubility, instability, and non-specific toxicity of parent drug molecules. For lantadenes, prodrug approaches have focused on creating conjugates with other bioactive molecules to achieve synergistic effects or targeted delivery.
Research has demonstrated the synthesis of lantadene-NSAID (non-steroidal anti-inflammatory drug) conjugates, where the C-3 and C-22 hydroxyl groups of a lantadene precursor were esterified with NSAIDs like ibuprofen (B1674241) or diclofenac. researchgate.net These conjugates are designed to be stable at physiological pH but are hydrolyzed by enzymes in target tissues, releasing both the lantadene and the NSAID to exert their respective therapeutic effects. researchgate.net While this work did not specifically use this compound, the chemical principles are directly applicable.
The synthesis of such prodrugs typically involves standard esterification reactions, where the carboxylic acid group of the promoiety (e.g., an NSAID) is activated and then reacted with the hydroxyl groups of the lantadene scaffold.
Green Synthesis Approaches Utilizing this compound or its Analogues
The principles of green chemistry are increasingly being applied to the synthesis of nanoparticles for biomedical applications. Plant extracts, rich in bioactive compounds, can serve as reducing and capping agents in the formation of metallic nanoparticles.
While there are no specific reports on the use of isolated this compound in green synthesis, extracts of Lantana camara, which contain a mixture of lantadenes including this compound, have been successfully employed in the green synthesis of silver and gold nanoparticles. researchgate.netnih.govuokerbala.edu.iq In these processes, the phytochemicals present in the plant extract, including the lantadenes, are believed to be responsible for the reduction of metal ions and the stabilization of the resulting nanoparticles.
For instance, studies have shown that Lantadene A can be used to synthesize gold nanoparticles (LA-AuNPs). uokerbala.edu.iq The process involves the reduction of a gold salt with a solution of the lantadene, leading to the formation of stable nanoparticles. This suggests that this compound, with its similar pentacyclic triterpenoid structure, could also potentially be used as a bioreductant and stabilizer in the green synthesis of various metallic nanoparticles.
Table 3: Components in Green Synthesis of Nanoparticles using Lantana camara Extract
| Component | Function |
| Lantana camara leaf extract | Reducing and capping agent |
| Silver nitrate (B79036) (AgNO₃) or Gold(III) chloride (HAuCl₄) | Metal precursor |
| Water | Solvent |
The resulting nanoparticles often exhibit enhanced biological activities compared to the individual components, opening up new avenues for the application of lantadene-based nanomaterials in medicine.
In Vitro Pharmacological Investigations and Mechanistic Studies of Lantadene D
Antineoplastic and Cytotoxic Research
In vitro studies have explored the cytotoxic effects of Lantadene (B1181434) D and related lantadenes against a variety of human cancer cell lines, along with investigations into the molecular mechanisms driving these effects and the pathways involved in apoptosis induction.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
Lantadene D and its analogs have demonstrated cytotoxic activity against several human cancer cell lines. Reduced Lantadenes A and B, structurally related to this compound, showed marked cytotoxicity with IC₅₀ values in the range of 1.2–6.4 µM against HL-60, HCT-116, HSC-2, and MCF-7 cell lines. These compounds were found to be most potent against HL-60 cells, followed by HCT-116, HSC-2, and MCF-7 cell lines. juit.ac.in Notably, these compounds exhibited selective toxicity towards cancer cells while being non-toxic to normal VERO cells (IC₅₀ > 50 µM). juit.ac.in
Analogs of Lantadene A and B with modifications in rings A and D also showed enhanced inhibitory activity compared to the parent compounds against HL-60, MCF-7, A549, and HCT-116 human cancer cell lines. nih.gov One specific congener of Lantadene A with hydroxyl functionality in ring A was screened for cytotoxicity against HL-60, HeLa, Colon 502713, and A-549 cell lines and demonstrated better cytotoxicity than the parent compound. researchgate.net Extracts from L. camara have also shown significant influence on the growth of MCF-7, HeLa, and HCT-116 human cancer cell lines with IC₅₀ values lower than 10 µg/ml. scielo.br
The following table summarizes some of the reported in vitro cytotoxicity data for lantadenes against various human cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Reduced Lantadene A | HL-60 | 1.2 - 6.1 | juit.ac.in |
| Reduced Lantadene A | HCT-116 | 1.2 - 6.1 | juit.ac.in |
| Reduced Lantadene A | HSC-2 | 1.2 - 6.1 | juit.ac.in |
| Reduced Lantadene A | MCF-7 | 1.2 - 6.1 | juit.ac.in |
| Reduced Lantadene B | HL-60 | 1.8 - 6.4 | juit.ac.in |
| Reduced Lantadene B | HCT-116 | 1.8 - 6.4 | juit.ac.in |
| Reduced Lantadene B | HSC-2 | 1.8 - 6.4 | juit.ac.in |
| Reduced Lantadene B | MCF-7 | 1.8 - 6.4 | juit.ac.in |
| Lantadene A congener | HL-60 | Better than parent | researchgate.net |
| Lantadene A congener | HeLa | Better than parent | researchgate.net |
| Lantadene A congener | Colon 502713 | Better than parent | researchgate.net |
| Lantadene A congener | A-549 | Better than parent | researchgate.net |
| Lantadene A analogs | HL-60 | Enhanced activity | nih.gov |
| Lantadene A analogs | MCF-7 | Enhanced activity | nih.gov |
| Lantadene A analogs | A549 | Enhanced activity | nih.gov |
| Lantadene A analogs | HCT-116 | Enhanced activity | nih.gov |
| Lantadene B analogs | HL-60 | Enhanced activity | nih.gov |
| Lantadene B analogs | MCF-7 | Enhanced activity | nih.gov |
| Lantadene B analogs | A549 | Enhanced activity | nih.gov |
| Lantadene B analogs | HCT-116 | Enhanced activity | nih.gov |
| L. camara extract | MCF-7 | IC₅₀ < 10 µg/ml | scielo.br |
| L. camara extract | HeLa | IC₅₀ < 10 µg/ml | scielo.br |
| L. camara extract | HCT-116 | IC₅₀ < 10 µg/ml | scielo.br |
Molecular Mechanisms of Antineoplastic Action
Mechanistic studies suggest that lantadenes exert their antineoplastic effects through the modulation of key signaling pathways. Analogs of lantadenes have been shown to inhibit both the Akt protein and the NF-κB signaling pathway in lung cancer cell line A549. nih.govresearchgate.net This inhibition is suggested as a potential mechanism for their inhibitory activity on cancer cells. nih.govresearchgate.net Downregulation of NF-κB (p-65) expression was also observed in HL-60 cells treated with reduced Lantadenes A and B. juit.ac.in
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a significant mechanism by which lantadenes exert their cytotoxic effects on cancer cells. Studies have shown that lantadenes induce apoptosis through various pathways. Reduced Lantadenes A and B (at 15 µM) induced apoptosis in HL-60 cells by activating caspase-3 and Bax, alongside a significant decrease in the expression of NF-κB (p-65) and Bcl-2. juit.ac.in These compounds down-regulated the expression of Bcl-2 and NF-κB while up-regulating the expression of Bax and caspase-3 genes in HL-60 cells. juit.ac.in The diminished expression of Bcl-2 and over-expression of the pro-apoptotic protein Bax are characteristic of cells undergoing apoptosis. juit.ac.in
Lantadene A has also been shown to induce apoptosis in human leukemia HL-60 cells by activating the caspase-3 pathway and through down- and up-regulation of Bcl-2 and Bax expression, respectively. bioline.org.br This induction of apoptosis by Lantadene A in HL-60 cells appears to be independent of p53, as HL-60 cells lack functional p53 protein. bioline.org.br
In prostate cancer LNCaP cells, Lantadene A induced apoptosis primarily via the intrinsic pathway, which is mitochondria-dependent. ekb.egekb.eg This was supported by the observed breakage of the mitochondrial membrane and the release of cytochrome C into the cytosols. ekb.egekb.eg Treatment with Lantadene A also led to a dose-dependent increase in the activities of caspases-3/7 and caspase-9, with only a slight elevation in caspase-8 activity. ekb.egekb.eg
Furthermore, lantadenes have been shown to induce cell cycle arrest. Reduced Lantadenes A and B caused cell cycle arrest in the G2/M phase in HL-60 cells. juit.ac.in Lantadene A was also found to cause cell cycle arrest in the G0/G1 phase of human leukemia (HL-60) cancer cells in previous studies. ekb.eg In LNCaP cells, Lantadene A significantly induced cell cycle arrest in the G0/G1 phase at concentrations higher than 50 µg/mL. ekb.egekb.eg
Anti-Inflammatory Research
In addition to their antineoplastic potential, some lantadenes have shown in vitro anti-inflammatory properties.
In Vitro Inhibition of Protein Tyrosine Phosphatase Activity
This compound has demonstrated in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). researchgate.netnih.gov PTP1B is considered an important therapeutic target for various diseases, including type 2 diabetes, obesity, and cancer, due to its role as a negative regulator in insulin (B600854) and leptin signaling pathways. researchgate.net this compound exhibited a PTP1B inhibition with an IC₅₀ value of 5.1 µM. researchgate.net Other lantadenes and related compounds, such as 24-hydroxylantadene B, Lantadene A, and Lantadene B, have also shown powerful in vitro PTP1B inhibition effects (IC₅₀ < 10 µM). nih.gov
Allelopathic and Phytotoxic Research
This compound, along with other lantadenes like Lantadene A and Lantadene B, are considered allelochemicals produced by Lantana camara that contribute to its invasive success. redalyc.orgmdpi.com These compounds are released into the environment and can suppress the germination and growth of neighboring plant species. mdpi.comresearchgate.net Lantadene A and B have been found in the rhizosphere soil of L. camara and have shown inhibitory effects on the growth of other plants. mdpi.com The phytotoxic activity of L. camara extracts, attributed in part to lantadenes, has been observed to inhibit the growth of various agricultural crops. researchgate.net Higher concentrations of these extracts generally lead to stronger inhibitory effects on seed germination, root elongation, and shoot elongation. researchgate.net
Inhibition of Plant Growth and Seed Germination (in vitro studies)
This compound, along with other lantadenes such as lantadene A, has been investigated for its inhibitory effects on plant growth and seed germination in in vitro settings. Studies have indicated that these compounds contribute to the allelopathic potential of Lantana camara, suppressing the growth of neighboring plant species. mdpi.comredalyc.orgscielo.br Research has shown that aqueous extracts of L. camara leaves, containing lantadenes, can significantly reduce seed germination percentage and inhibit the elongation of roots and shoots in various plant species. worldwidejournals.cominteresjournals.orgresearchjournal.co.in The degree of inhibition often correlates with the concentration of the extract or isolated compounds. worldwidejournals.com While many studies focus on the effects of crude extracts or mixtures of lantadenes, this compound is recognized as one of the triterpenoids in L. camara that contributes to this inhibitory activity. redalyc.orgscielo.br The mechanisms underlying this inhibition are thought to involve the disruption of essential physiological processes in the target plants, such as DNA synthesis, mitotic divisions, and the mobilization of seed-reserve substances. scielo.br Allelochemicals like lantadenes may also affect cellular membranes and reduce water potential during seed germination. researchgate.net
Role as Allelochemicals in Plant Interactions
This compound plays a role as an allelochemical in the interactions between Lantana camara and other plants. nih.govuni.lurjptonline.orgresearchgate.net Allelochemicals are secondary metabolites released by a plant that can influence the growth and development of other organisms in their vicinity. nih.gov L. camara is considered an invasive plant, and its allelopathic properties, partly attributed to lantadenes like this compound, contribute to its ability to outcompete native plant species and form dense stands. mdpi.comnih.gov Lantadenes can be released into the environment through various mechanisms, including leaching from leaves by rainfall, decomposition of plant residues, root exudation, and volatilization from living plant parts. researchjournal.co.innih.gov Studies have detected lantadene A and B in the rhizosphere soil of L. camara at levels that exhibit phytotoxic activity. mdpi.comresearchgate.netnih.gov While specific data on the environmental concentrations and release mechanisms of this compound are less extensively documented compared to lantadene A and B, its presence as a principal component in L. camara suggests its contribution to the plant's allelopathic effects. mdpi.comnih.govresearchgate.net These allelochemicals can suppress the regeneration of indigenous plant species by reducing germination and seedling growth, thus facilitating the invasion and establishment of L. camara. nih.gov
Other Investigated Biological Activities
In Vitro Antifilarial Effects
Research has explored the potential antifilarial activity of compounds found in Lantana camara, including lantadenes. Studies investigating the effects of L. camara extracts and isolated compounds on filarial parasites have shown promising results in vitro. rjptonline.orgresearchgate.netscielo.br While much of the focus has been on lantadene A, which has demonstrated activity against Onchocerca ochengi and Loa loa microfilariae and adult worms in vitro, the presence of this compound in L. camara extracts suggests it could also contribute to these effects. plos.orgnih.gov A study reported that a crude extract of L. camara stem and its chloroform (B151607) fraction exhibited antifilarial activity against Brugia malayi and Acanthocheilonema viteae in a rodent model, leading to the death of adult worms and sterilization of female worms. rjptonline.orgresearchgate.net Although the specific activity of isolated this compound against filarial parasites is not as widely reported as that of lantadene A, the collective antifilarial potential of L. camara extracts indicates that this compound may play a role.
Modulation of Cellular Ion Pump Function (e.g., Sodium-Potassium Pump in Biliary Epithelial Cells)
Lantadenes, particularly lantadene A, are known for their hepatotoxicity, which is thought to involve the disruption of liver function, including effects on biliary epithelial cells. wikipedia.orgnih.gov The exact mechanism of action of lantadenes is not fully understood, but they are believed to inhibit the function of the sodium-potassium pump (Na,K-ATPase) in the cell membranes of biliary epithelial cells. wikipedia.orgcdnsw.com This inhibition can affect the production and flow of bile. wikipedia.org Lantadene A has been reported to block the secretion of sheep bile acids into the bile ducts through an unknown mechanism. wikipedia.orgnih.gov While the direct effect of this compound on the sodium-potassium pump in biliary epithelial cells is not as extensively documented as that of lantadene A, its structural similarity to other hepatotoxic lantadenes suggests it may share a similar mechanism of action involving the modulation of ion pump function. wikipedia.org Studies on lantadene-induced toxicity in animals have observed effects on the liver and bile ducts, supporting the hypothesis of impaired biliary function. researchgate.net The Na,K-ATPase is a crucial enzyme for maintaining electrochemical gradients across cell membranes and is involved in various cellular processes, including the formation and function of epithelial junctions and cell motility. nih.govjournals.co.za
Antioxidant Activity in Cell-Free Systems and Cell Lines
The antioxidant activity of Lantana camara extracts and some of its constituents has been investigated in cell-free systems and cell lines. dntb.gov.uacabidigitallibrary.orgredalyc.org While several studies highlight the antioxidant potential of L. camara extracts, often attributed to phenolic compounds and other triterpenoids, specific research on the antioxidant activity of isolated this compound is less prevalent. nih.govscielo.br However, lantadene A has shown considerable in vitro antioxidant and free radical scavenging activities in a dose-dependent manner in various assays, including nitric oxide scavenging, superoxide (B77818) anion radical scavenging, and ferrous ion chelating assays. researchgate.netmedchemexpress.com These findings suggest that lantadenes, as a class of compounds found in L. camara, can possess antioxidant properties through different mechanisms. researchgate.net Although direct experimental data on this compound's antioxidant activity in cell-free systems or specific cell lines were not prominently found in the search results, its presence alongside other bioactive triterpenoids in L. camara suggests this as a potential area of investigation. Some studies on L. camara extracts containing lantadenes have shown effects on cellular oxidative stress markers. redalyc.orgagribiop.com
Structure Activity Relationship Sar and Pharmacophore Modeling for Lantadene D
Elucidating Correlations Between Structural Features and Biological Activities
The biological activities of lantadenes, including Lantadene (B1181434) D, are intrinsically linked to their pentacyclic triterpenoid (B12794562) scaffold and the nature and position of functional groups. Studies on lantadene analogues have indicated that modifications at specific positions, such as C-3 and C-22, significantly influence their anticancer potential. For instance, research has shown that maintaining an ester side chain at C-22 while modifying the C-3 position can lead to enhanced anticancer activity. aptiwfn.com The predicted binding association of the C-22 ester linkage with receptor binding domains is suggested to modulate the physiological response. aptiwfn.com
While detailed SAR specifically for Lantadene D is less extensively documented compared to Lantadene A and B, the shared oleanane (B1240867) backbone among lantadenes suggests that insights from studies on related analogues are relevant. This compound is characterized by variations in its acyloxy groups, and these structural differences among lantadenes A, B, C, and D are known to influence their solubility, reactivity, and interactions with biological targets. benchchem.commdpi.com The presence and nature of substituents on the core structure play a critical role in determining the observed biological effects.
Quantitative Structure-Activity Relationship (QSAR) Studies for Anticancer Potency
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models correlating the structural properties of compounds with their biological activities. For lantadene derivatives, 2D and 3D-QSAR studies have been employed to understand the molecular signatures underlying their anticancer potency, particularly against cell lines like A549 lung cancer cells. actascientific.comtheadl.com
These studies utilize molecular descriptors that numerically represent information derived from the chemical structure. actascientific.com By analyzing a dataset of lantadene derivatives with known anticancer activity (often expressed as IC50 values, which are then converted to logarithmic units like pEC50 for QSAR calculations), models are developed to predict the activity of new or untested compounds. actascientific.com
QSAR models for lantadenes have shown acceptable statistical parameters, such as regression coefficients (r²) and cross-validation coefficients (q² and pred_r²), indicating their predictive ability. actascientific.comtheadl.com For example, studies have reported r² values around 0.87, with q² and pred_r² values around 0.81 and 0.82, respectively, for 2D and 3D-QSAR models of lantadene derivatives against A549 cells. actascientific.comtheadl.com These models help identify key structural features and the influence of steric and electrostatic factors that are crucial for anticancer activity. actascientific.com
An interactive data table summarizing representative QSAR model parameters for lantadene derivatives could be presented as follows:
| Model Type | r² | q² | pred_r² |
| 2D QSAR | 0.87 | 0.81 | 0.82 |
| 3D QSAR | 0.81 | 0.78 | - |
Note: The 3D QSAR values are from a LOO validated PLS regression model. actascientific.com
These QSAR models provide valuable insights for the rational design of novel lantadene-based anticancer agents by highlighting the structural requirements for improved potency. actascientific.com
In Silico Molecular Docking Studies and Receptor Binding Analysis
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand, such as this compound, to a receptor protein and estimate the binding affinity. This provides insights into the potential molecular targets and the nature of interactions involved.
Prediction of Ligand-Protein Interactions (e.g., with NF-κB, BCL2L1, IKBKB Proteins)
In silico docking studies have been conducted to investigate the potential interactions of lantadenes, including this compound or related analogues, with key proteins involved in cancer pathways, such as NF-κB, BCL2L1, and IKBKB.
Studies have utilized docking approaches to estimate the binding interactions of lantadenes and their modified esters against the nuclear factor-kappa B (NF-κB) receptor. researchgate.netijlpr.com These analyses have suggested that lantadene parent nuclei and their modified analogues can act as potent inhibitors of the NF-κB receptor based on favorable binding energies. researchgate.netijlpr.com For example, binding energies ranging from -21.16 to -42.56 kcal/mol have been reported for lantadenes interacting with NF-κB (PDB ID: 1LE9). researchgate.netijlpr.com Specific interactions, such as hydrogen bonding involving the carbonyl group of the ester side chain and the C-28 carboxylic acid groups, and hydrophobic interactions with amino acid residues like phenylalanine, have been observed in docking studies of potent lantadene analogues with NF-κB. nih.gov NF-κB is a transcription factor complex playing a central role in inflammation and is involved in tumor cell proliferation and metastasis, making its inhibition an attractive antitumor approach. wikipedia.orgresearchgate.net
Docking studies have also been conducted with BCL2L1 (BCL2 like 1) and IKBKB (inhibitor of nuclear factor kappa B kinase subunit beta) proteins. scielo.org.mxscielo.org.mxjmcs.org.mx BCL2L1 is an anti-apoptotic protein involved in regulating cell death nih.govidrblab.net, while IKBKB is a key kinase in the NF-κB signaling pathway idrblab.netharvard.eduarabjchem.org. Docking analyses of lantadene analogues with BCL2L1 and IKBKB have revealed promising interactions, supporting their potential as anticancer and anti-inflammatory agents. scielo.org.mxscielo.org.mxjmcs.org.mx
An interactive data table summarizing predicted binding energies could be presented as follows:
| Protein Target | PDB ID (if available) | Predicted Binding Energy Range (kcal/mol) | Key Interaction Types |
| NF-κB | 1LE9 | -21.16 to -42.56 | Hydrogen bonding, Hydrophobic interactions researchgate.netijlpr.comnih.gov |
| BCL2L1 | - | Promising interactions reported | - scielo.org.mxscielo.org.mxjmcs.org.mx |
| IKBKB | - | Promising interactions reported | - scielo.org.mxscielo.org.mxjmcs.org.mx |
Note: Specific binding energies for this compound with BCL2L1 and IKBKB were not explicitly found in the provided snippets, but promising interactions were reported for lantadene analogues.
Identification of Critical Pharmacophoric Features Governing Bioactivity
Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger its biological response. Based on QSAR and docking studies of lantadene derivatives, critical pharmacophoric features governing their bioactivity, particularly anticancer potential, have been highlighted. actascientific.comtheadl.comijlpr.comscispace.comgenecards.org
These features often include specific functional groups capable of forming hydrogen bonds (donors or acceptors), hydrophobic centers, and possibly ionizable groups, positioned in a particular 3D arrangement. actascientific.comtheadl.comijlpr.com For lantadenes, the carbonyl group of the ester side chain and the C-28 carboxylic acid group have been identified as important for hydrogen bonding interactions with target proteins like NF-κB. nih.gov The oleanane framework contributes significantly through hydrophobic interactions. nih.gov
3D-QSAR models, which often utilize field points based on steric and electrostatic properties, further help in visualizing and understanding the key structural regions that influence activity. actascientific.comtheadl.com By aligning active compounds onto an identified pharmacophore template, these studies suggest the crucial structural considerations for designing potent lantadene analogues. actascientific.comtheadl.com
Molecular Dynamics Simulations in the Context of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, accounting for the flexibility of both molecules and the influence of the solvent environment. While specific MD simulation studies focused solely on this compound interacting with NF-κB, BCL2L1, or IKBKB were not explicitly detailed in the provided search results, MD simulations are a standard tool in computational drug discovery to complement docking studies. researchgate.netmdpi.comnih.govfrontiersin.org
MD simulations can be used to:
Assess the stability of the ligand-protein complex predicted by docking. mdpi.comnih.gov
Analyze the dynamic nature of interactions, such as hydrogen bonds and hydrophobic contacts, over time. mdpi.comnih.gov
Evaluate conformational changes in the protein or ligand upon binding. nih.govfrontiersin.org
Calculate binding free energies, providing a more accurate measure of binding affinity than docking scores alone. mdpi.com
Studies on other ligands interacting with proteins, such as TTR or viral proteases, demonstrate the application of MD simulations to understand the mechanism of stabilization or inhibition, identify key residues involved in dynamic interactions, and assess the influence of functional groups on binding thermodynamics. researchgate.netmdpi.com Applying MD simulations to this compound and its predicted targets like NF-κB, BCL2L1, and IKBKB would offer a more comprehensive understanding of the binding process and the stability of the resulting complexes, further refining the SAR and pharmacophore models.
Ethnobotanical and Ecological Research Context of the Lantana Camara Source Plant
Traditional Ethnomedicinal Uses of Lantana camara in Research
Lantana camara has a long history of use in traditional medicine systems across the world. rjpn.orglifesciencesite.comijnrd.orgmdpi.comiscientific.orglafiascijournals.org.ngresearchgate.net Traditional healers have utilized different parts of the plant to treat a variety of human ailments. rjpn.orgmdpi.com
Research highlights several traditional applications:
In India, studies have indicated that Lantana leaves exhibit antibacterial, fungicidal, and insecticidal qualities and have been used to treat conditions such as leprosy, skin rashes, chicken pox, measles, asthma, and ulcers. rjpn.orgijnrd.org
Lantana oil is traditionally applied externally for skin itches and as an antiseptic for wounds. rjpn.orgijnrd.org Decoctions of the oil have been used in external applications for leprosy and scabies. rjpn.org
The plant has been used as a poultice on rheumatic joints. rjpn.org
Traditional uses also include treatment for respiratory infections (cough, cold, asthma, bronchitis), tetanus, epilepsy, dysentery, and gastropathy. rjpn.org
Folk medicine preparations of L. camara have been employed for cancers, tumors, high blood pressure, bilious fevers, catarrhal infections, and malaria. rjpn.orglifesciencesite.comijnrd.orgmdpi.comiscientific.orglafiascijournals.org.ng
The roots are used for toothaches, and the flowers for chest complaints in children. ijnrd.org
In Central and South America, leaves were used as a poultice for wounds, chicken pox, and measles. ijnrd.orgiscientific.org
In Ghana, an infusion can be used for bronchitis, and powdered roots in milk for stomachache in children. iscientific.org
Boiled lantana leaves have been used for body pain and swellings. iscientific.org
The bark has been used as a lotion for cutiginous eruptions. iscientific.org
In Ecuador, leaves are commonly ingested for stomach disorders. iscientific.org
Ethnobotanical studies, such as one involving semi-structured interviews, have documented the frequency of traditional uses for various ailments. lafiascijournals.org.ng For instance, ulcers were reported as the most common disease for which traditional medical practitioners used L. camara leaves, followed by chicken pox, measles, malaria, asthma, eczema, and cancer. lafiascijournals.org.ng
Research into the medicinal properties of L. camara is supported by the presence of various bioactive constituents, including alkaloids, flavonoids, and triterpenoids, which are believed to contribute to its therapeutic effects. ijrrjournal.comrjpn.org
Ecological Research on Lantana camara as an Invasive Species and Allelochemical Producer
Lantana camara is widely recognized as a notorious and noxious invasive weed globally, ranked among the top 100 worst alien species. interesjournals.orgmdpi.comelifesciences.orgtandfonline.com It was often introduced as an ornamental plant but has spread aggressively, invading native vegetation in diverse ecosystems, including woodlands, savannas, forests, pastures, and wetlands. ijrrjournal.cominteresjournals.orgmdpi.comnih.govappliedecologistsblog.comamazonaws.commdpi.com
The invasive success of L. camara is attributed to several factors, including its rapid growth, prolific fruit production, efficient seed dispersal by birds, vegetative reproduction, and the formation of a persistent seed bank. tandfonline.comappliedecologistsblog.com Its invasion disrupts ecosystems by suppressing the growth of nearby native plants through allelopathy and posing toxicity risks to grazing animals. nih.govamazonaws.commdpi.com
Allelopathy, the process by which plants release chemical substances that affect the growth and development of other plants, is considered a crucial factor in L. camara's invasiveness. interesjournals.orgmdpi.commdpi.comasianjab.compakbs.orgnih.govresearchgate.netndcebios.innih.gov Studies have shown that extracts and leachates from different parts of L. camara contain allelochemicals that can inhibit the germination and growth of other plant species. interesjournals.orgmdpi.commdpi.comasianjab.compakbs.orgnih.govndcebios.innih.govnepjol.info
Key findings from allelopathy research include:
L. camara extracts contain secondary metabolites such as phenolic compounds and terpenoids that interfere with the germination and development of other plants. mdpi.comasianjab.com
Aqueous extracts of L. camara have shown inhibitory effects on the germination and root growth of various plant species, including crops and weeds. interesjournals.orgmdpi.comasianjab.compakbs.orgnih.govndcebios.innih.govnepjol.info
The composition and concentration of allelochemicals can vary across different parts of the plant and affect different species to varying degrees. interesjournals.orgmdpi.compakbs.org
Studies have demonstrated that L. camara can significantly reduce the species diversity and richness in invaded sites. mdpi.com For example, one study in central Nepal found that L. camara reduced species richness by 36.84% and the Shannon diversity index by 40.21%. mdpi.com
While leaf extracts often show strong inhibitory effects on germination and seedling growth in laboratory settings, studies on soils invaded by Lantana have sometimes shown no significant inhibitory effects on plant growth, suggesting that the persistence and activity of allelochemicals in soil can vary. pakbs.orgnih.gov
L. camara invasion also impacts soil properties. Some studies have found higher levels of soil nutrients like total nitrogen, soil organic carbon, and available phosphorus in invaded sites compared to non-invaded ones, which could potentially favor the growth of more invasive plants. mdpi.com
Academic Research on Sustainable Management and Utilization Strategies for Lantana camara Resources
Given the significant ecological and economic impacts of Lantana camara invasion, research is actively exploring sustainable management and utilization strategies. nih.govnationalcampa.nic.inarxiv.orgagronomyjournals.comarxiv.orgresearchgate.net Traditional control methods like mechanical removal, chemical herbicides, and biocontrol agents have had limited success in fully curtailing its spread. nih.govnationalcampa.nic.inagronomyjournals.com This has led to an increased focus on integrated approaches and finding ways to utilize the abundant biomass of L. camara. appliedecologistsblog.comnationalcampa.nic.inagronomyjournals.comarxiv.orgresearchgate.netacs.org
Research into sustainable management includes:
Investigating the effectiveness of different mechanical methods, such as cutting and uprooting, sometimes combined with burning or herbicide application. agronomyjournals.com
Exploring biological control agents, although their effectiveness can be conflicting. iscientific.org
Developing network-based control strategies using ecological models to guide management interventions and promote the growth of native plants and beneficial soil microbes. arxiv.orgarxiv.orgresearchgate.net These models consider factors like Lantana's growth rate and competition with other plants. arxiv.org
Beyond control, significant research focuses on the potential utilization of L. camara biomass for various value-added products, presenting a dual solution to manage the invasive species while providing economic benefits. ijrrjournal.comresearchgate.netnih.govnationalcampa.nic.inacs.orgresearchgate.netbepls.comhorizonepublishing.com
Utilization strategies being researched include:
Bioenergy: L. camara biomass has potential as a source of renewable energy. nih.govnationalcampa.nic.inresearchgate.net Studies have shown that L. camara can be used to produce briquettes with a good heating value and low levels of sulfur, nitrogen, and ash, suitable for decentralized energy production. nih.govresearchgate.net Bioethanol production from L. camara hydrolysate has also shown promising yields. nih.gov Gasification of L. camara can produce syngas. nih.gov
Materials: The woody stems of L. camara can be used as a raw material for various products. nationalcampa.nic.inresearchgate.netbepls.com Research has explored its use in furniture making as a substitute for cane, finding it cheaper and comparable in strength. nationalcampa.nic.in It has also been investigated for particleboard development, showing comparable properties to particleboards from conventional wood. researchgate.net Other potential material uses include pulpwood, bio-composites, charcoal production, and fencing material. nationalcampa.nic.inbepls.com
Other Applications: Essential oils from L. camara biomass have potential uses as perfume ingredients, insecticides, mosquito repellents, and antiseptics. mdpi.comnationalcampa.nic.in The plant's antimicrobial efficacy has been documented. nationalcampa.nic.in L. camara can also be utilized for vermicomposting and as green manure. bepls.com Research is also exploring its use in bioremediation, such as converting it into biochar for treating pharmaceutical wastewater. ijrrjournal.comacs.org
Despite the explored potential, scaling up these utilization strategies to an economical utility level remains a focus of ongoing research and development. nationalcampa.nic.in
Future Directions in Lantadene D Academic Research
Advanced Elucidation of Complete Biosynthetic Pathways
Understanding the complete biosynthetic pathway of Lantadene (B1181434) D in Lantana camara is a critical area for future research. While the plant is known to produce various pentacyclic triterpenoids, the specific enzymatic steps, genes involved, and regulatory mechanisms leading to the synthesis of Lantadene D are not yet fully elucidated. wikipedia.orgmdpi.com Advanced research in this area will likely involve:
Genomic and Transcriptomic Analysis: Identifying the genes encoding enzymes in the triterpenoid (B12794562) biosynthesis pathway in L. camara. humanspecificresearch.orgcoesb.com.auquanticate.com Transcriptomic studies under different environmental conditions or developmental stages could reveal genes specifically upregulated during this compound production. humanspecificresearch.orgcoesb.com.auquanticate.com
Enzymatic Characterization: Isolating and characterizing the specific enzymes responsible for the cyclization of squalene (B77637) or oxidosqualene into the oleanane (B1240867) skeleton, and subsequent modifications, including the esterification at the C-22 position and the saturation of the side chain unique to this compound.
Pathway Engineering: With a complete understanding of the pathway, future research could explore metabolic engineering approaches in heterologous hosts (like yeast or E. coli) or even in L. camara itself to enhance this compound production or generate novel analogues.
Detailed research findings in this area would involve presenting gene sequences, enzyme activity data, and potentially flux analysis through the pathway under varying conditions.
Innovative Synthetic Strategies for Highly Potent and Selective Analogues
The semi-synthetic preparation of this compound from precursors like 22β-hydroxyoleanonic acid has been reported, providing sufficient quantities for initial studies. ingentaconnect.com However, future research will focus on developing more innovative and efficient synthetic strategies to create a diverse library of highly potent and selective this compound analogues. ingentaconnect.comnih.gov This includes:
Targeted Structural Modifications: Designing analogues with specific modifications to the core oleanane structure, the C-22 ester side chain, or other functional groups to optimize desired biological activities (e.g., improved efficacy, reduced toxicity, enhanced bioavailability). ingentaconnect.com
Stereoselective Synthesis: Developing synthetic routes that allow for precise control over the stereochemistry of the molecule, as the spatial arrangement of functional groups can significantly impact biological interactions.
Combinatorial Chemistry Approaches: Utilizing combinatorial synthesis techniques to rapidly generate libraries of this compound analogues for high-throughput screening against various biological targets.
Flow Chemistry and Automation: Exploring continuous flow synthesis and automated platforms to improve reaction efficiency, scalability, and reproducibility in analogue synthesis.
Research findings in this area would include detailed synthetic protocols, characterization data of novel analogues (e.g., NMR, MS), and comparative activity data against parent this compound.
Comprehensive Identification and Characterization of Molecular Targets and Signaling Pathways
While some studies have explored the potential molecular interactions of lantadenes, a comprehensive understanding of the specific molecular targets and signaling pathways modulated by this compound is crucial for future development. researchgate.netnih.gov Future research should aim to:
Identify Direct Binding Partners: Employing techniques like activity-based protein profiling, pull-down assays, and mass spectrometry to identify proteins that directly interact with this compound in relevant biological systems.
Elucidate Downstream Signaling Cascades: Investigating how this compound binding to its targets affects downstream signaling pathways using techniques such as Western blotting, reporter assays, and phosphoproteomics. nih.govnih.gov
Network Pharmacology: Applying network pharmacology approaches to predict and validate the multi-target effects of this compound, considering its potential interactions within complex biological networks. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the biological activity of synthetic analogues to establish clear relationships between structural features and target modulation. researchgate.netresearchgate.net
Detailed research findings would involve presenting data from binding assays, changes in protein phosphorylation or expression levels, and network analysis maps illustrating the affected pathways.
Development of Research Probes and Tools for Deeper Mechanistic Understanding
To gain a more in-depth understanding of this compound's mechanism of action, the development of specific research probes and tools is essential. Future research in this area could include:
Fluorescently Labeled this compound: Synthesizing this compound conjugated with fluorescent tags to track its cellular localization, distribution, and interaction with targets in real-time using live-cell imaging.
Click Chemistry-Enabled Probes: Developing alkyne or azide-functionalized this compound analogues that can be "clicked" to reporter tags or affinity handles for target identification and validation.
Genetically Encoded Biosensors: Creating biosensors that respond to this compound binding or its downstream effects, allowing for the monitoring of its activity in living cells or organisms.
Affinity Chromatography Matrices: Developing matrices functionalized with this compound or its analogues for the isolation and purification of binding proteins from complex biological mixtures.
Research findings would include the synthesis and characterization of these probes and tools, along with data demonstrating their utility in mechanistic studies.
Integration of Omics Technologies for Systems-Level Biological Insights
Integrating various omics technologies will provide a holistic and systems-level understanding of how this compound affects biological systems. humanspecificresearch.orgcoesb.com.auquanticate.comresearchgate.netmdpi.com Future research should leverage:
Transcriptomics: Analyzing global gene expression changes in response to this compound treatment to identify affected pathways and biological processes. humanspecificresearch.orgcoesb.com.auquanticate.com
Proteomics: Studying changes in protein abundance, modifications, and interactions upon this compound exposure to identify regulated proteins and complexes. humanspecificresearch.orgcoesb.com.auquanticate.com
Metabolomics: Profiling the complete set of metabolites in cells or tissues treated with this compound to understand its impact on metabolic pathways. humanspecificresearch.orgcoesb.com.auquanticate.com
Lipidomics: Investigating alterations in lipid profiles, which can be indicative of changes in membrane structure, signaling, or energy metabolism. humanspecificresearch.org
Multi-omics Data Integration: Developing and applying advanced bioinformatics and computational approaches to integrate data from different omics layers, uncovering complex interactions and regulatory networks influenced by this compound. quanticate.comresearchgate.net
Data tables in this section could present lists of differentially expressed genes, proteins, or metabolites, along with enriched pathways identified through integrated omics analysis.
Q & A
Q. How can in silico ADMET profiling guide the prioritization of this compound derivatives for in vivo studies?
- Methodological Answer : Use QikProp (Schrödinger) to predict bioavailability (%Human Oral Absorption ≥50%), blood-brain barrier penetration (logBB < -1), and hERG inhibition risk (IC₅₀ > 10 μM). Prioritize derivatives with low hepatotoxicity (ProTox-II score ≤0.6) and adequate solubility (logS ≥ -4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
